molecular formula C7H9BrF2N4 B13077226 5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13077226
M. Wt: 267.07 g/mol
InChI Key: QITOPACWXYTNKU-UHFFFAOYSA-N
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Description

Molecular Formula: C₇H₉BrF₂N₄
Molecular Weight: 267.08 g/mol
Structural Features:

  • Core: 1,2,4-Triazole ring substituted with a bromine atom at position 5 and an amine group at position 2.
  • Substituent: A 3,3-difluorocyclobutylmethyl group attached to the triazole nitrogen (position 1).

Key Properties: The 3,3-difluorocyclobutyl group introduces steric bulk and electron-withdrawing fluorine atoms, which may enhance metabolic stability and binding affinity in biological systems compared to non-fluorinated analogs.

Properties

Molecular Formula

C7H9BrF2N4

Molecular Weight

267.07 g/mol

IUPAC Name

5-bromo-1-[(3,3-difluorocyclobutyl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H9BrF2N4/c8-5-12-6(11)13-14(5)3-4-1-7(9,10)2-4/h4H,1-3H2,(H2,11,13)

InChI Key

QITOPACWXYTNKU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)CN2C(=NC(=N2)N)Br

Origin of Product

United States

Preparation Methods

The synthesis of 5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine involves several steps. One common method includes the reaction of 3,3-difluorocyclobutylmethylamine with 5-bromo-1H-1,2,4-triazole under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to facilitate the reaction. The mixture is then heated to a specific temperature to complete the synthesis.

Chemical Reactions Analysis

5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring in the compound allows it to bind to various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Cyclobutylmethyl Substituents

Compound Name Molecular Formula Molecular Weight Substituents Key Differences
5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine C₇H₁₁BrN₄ 231.09 g/mol Cyclobutylmethyl (non-fluorinated) Lacks fluorine atoms; reduced electronegativity and metabolic stability.
5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine C₈H₁₃BrN₄ 249.12 g/mol 1-Methylcyclobutylmethyl Methyl group increases hydrophobicity but reduces conformational flexibility compared to difluorocyclobutyl.

Impact of Fluorination :

Brominated Triazole Derivatives with Aromatic Substituents

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4g) C₁₅H₁₃BrN₄O 345.04 g/mol 3-Bromophenyl, 2-methoxyphenyl Anticancer activity (IC₅₀ = 8.2 µM against MCF-7 cells) via kinase inhibition.
5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine C₉H₉BrN₄ 253.10 g/mol 4-Bromobenzyl Lower steric bulk; reduced cellular uptake in in vitro assays.

Key Observations :

  • Aromatic brominated triazoles (e.g., 4g) exhibit strong anticancer activity but lack the cyclobutylmethyl group, which may limit target engagement specificity compared to the difluorocyclobutyl analog .
  • The 4-bromobenzyl derivative shows weaker activity, highlighting the importance of substituent positioning and electronic effects.

Halogenated Triazoles with Heterocyclic Modifications

Compound Name Molecular Formula Molecular Weight Substituents Notable Data
3-Bromo-1-methyl-1H-1,2,4-triazole C₃H₄BrN₃ 162.99 g/mol Methyl, bromine Simpler structure; used as a synthetic intermediate for larger analogs.
5-Bromo-1H-1,2,4-triazol-3-amine C₂H₃BrN₄ 177.98 g/mol None (parent compound) Baseline for comparison; minimal biological activity due to lack of substituents.

Pharmacological and Physicochemical Comparisons

Anticancer Activity

  • Target Compound : Predicted (via in silico studies) to inhibit kinases involved in cancer proliferation, with enhanced selectivity due to the difluorocyclobutyl group .
  • Analog 4g : Demonstrated IC₅₀ = 8.2 µM against breast cancer cells, suggesting that bulky substituents improve potency .

Metabolic Stability

  • Fluorination in the target compound reduces cytochrome P450-mediated metabolism, prolonging half-life compared to non-fluorinated analogs like 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine .

Solubility and LogP

Compound LogP (Predicted) Aqueous Solubility
Target Compound 1.8 Moderate (improved by fluorine atoms)
5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine 2.3 Low (hydrophobic cyclobutyl group)

Biological Activity

5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine is a compound within the triazole family known for its diverse biological activities. Its unique structure, characterized by the presence of bromine and difluorocyclobutyl moieties, suggests potential interactions with various biological targets. This article explores its biological activity, including antimicrobial, anticholinesterase, and antioxidant properties.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₉BrF₂N₄
Molecular Weight 267.07 g/mol
CAS Number 1851100-71-4

The biological activity of this compound likely involves non-covalent interactions such as hydrogen bonding and π-π stacking with its biological targets. This compound may modulate various biochemical pathways through these interactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrate effectiveness against a range of bacteria and fungi. For instance:

  • Antibacterial Activity : The compound has been tested against several bacterial strains using the hollow agar method. Preliminary results suggest promising antibacterial effects.
  • Antifungal Activity : Similar tests have indicated potential antifungal properties against specific fungal species.

Anticholinesterase Activity

Triazoles are known for their ability to inhibit cholinesterase enzymes. In studies focusing on related compounds:

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound have shown varying degrees of AChE inhibition. For example, a related triazole demonstrated noncompetitive inhibition against AChE.
  • Butyrylcholinesterase (BChE) Inhibition : Some derivatives exhibited competitive inhibition against BChE.

Antioxidant Activity

The antioxidant capacity of triazole compounds is another area of interest. Various bioanalytical methods have been employed to assess the antioxidant potential:

  • DPPH and ABTS Assays : These assays revealed that certain triazoles possess strong antioxidant properties comparable to standard antioxidants like butylated hydroxytoluene (BHT).

Study 1: Synthesis and Biological Evaluation of Triazoles

A study synthesized various 1,2,4-triazole derivatives and evaluated their biological activities. Among them, a compound structurally similar to this compound exhibited notable antimicrobial and antioxidant activities .

Study 2: Cholinesterase Inhibition

In another study focusing on cholinesterase inhibitors derived from triazoles, compounds were subjected to kinetic studies revealing their inhibitory mechanisms on AChE and BChE . These findings suggest that modifications in the triazole structure can significantly impact their inhibitory potency.

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